molecular formula C10H8INO B11839991 5-Iodo-8-methoxyquinoline CAS No. 17012-46-3

5-Iodo-8-methoxyquinoline

Cat. No.: B11839991
CAS No.: 17012-46-3
M. Wt: 285.08 g/mol
InChI Key: WBWZGNQIUVJWGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Iodo-8-methoxyquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-8-methoxyquinoline typically involves the iodination of 8-methoxyquinoline. One common method is the halogen-metal exchange reaction. For instance, starting from 5,7-diiodo-8-methoxyquinoline and using phenyl lithium (PhLi) in tetrahydrofuran (THF) at -75°C for 2.5 hours, followed by hydrolysis, yields a mixture of this compound and 8-methoxyquinoline .

Industrial Production Methods: Industrial production methods for quinoline derivatives often involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The specific conditions and reagents used can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions: 5-Iodo-8-methoxyquinoline can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The methoxy group can participate in oxidation and reduction reactions, altering the electronic properties of the quinoline ring.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while oxidation can produce quinoline N-oxides.

Scientific Research Applications

5-Iodo-8-methoxyquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-iodo-8-methoxyquinoline involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit enzymes by binding to their active sites, thereby blocking their activity. The methoxy group can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy. The iodine atom can also participate in halogen bonding, further stabilizing the interaction with the target molecule .

Comparison with Similar Compounds

Uniqueness: 5-Iodo-8-methoxyquinoline is unique due to the presence of both iodine and methoxy groups, which confer distinct reactivity and potential biological activity. The iodine atom enhances its ability to participate in halogen bonding, while the methoxy group improves its solubility and membrane permeability.

Properties

CAS No.

17012-46-3

Molecular Formula

C10H8INO

Molecular Weight

285.08 g/mol

IUPAC Name

5-iodo-8-methoxyquinoline

InChI

InChI=1S/C10H8INO/c1-13-9-5-4-8(11)7-3-2-6-12-10(7)9/h2-6H,1H3

InChI Key

WBWZGNQIUVJWGT-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)I)C=CC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.